N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C15H17F3N2O2S and its molecular weight is 346.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antifungal Activity
Research on the synthesis and biological evaluation of N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide derivatives has demonstrated their potential as antifungal agents. A study by Gupta and Wagh (2006) detailed the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, showcasing their effectiveness against various fungal strains such as Tricophyton rubrum and Malassezia furfur, indicating their potential use in treating fungal infections G. Gupta & S. Wagh, 2006.
Photovoltaic Efficiency and Ligand-Protein Interactions
Another significant application of these compounds is in the field of renewable energy and biochemistry. Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. Their study not only demonstrated the compounds' capacity as photosensitizers in dye-sensitized solar cells (DSSCs) but also explored their interactions with biological targets like Cyclooxygenase 1 (COX1), highlighting their versatility in both energy production and biomedical research Y. Mary et al., 2020.
Antitumor Activity
The antitumor potential of benzothiazin-2-yl acetamide derivatives has also been explored. Research conducted by Yurttaş, Tay, and Demirayak (2015) on new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines. This suggests the compound's role in developing new chemotherapeutic agents L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015.
Antioxidant Studies
Additionally, compounds based on the 1,4-benzothiazin-2-yl)acetamide structure have been evaluated for their antioxidant properties. Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and assessed their radical scavenging activity. The findings indicated that these compounds possess significant antioxidant activities, making them potential candidates for therapeutic use in oxidative stress-related diseases Matloob Ahmad et al., 2012.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-2-3-6-19-13(21)8-12-14(22)20-10-7-9(15(16,17)18)4-5-11(10)23-12/h4-5,7,12H,2-3,6,8H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIJEULVGCZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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